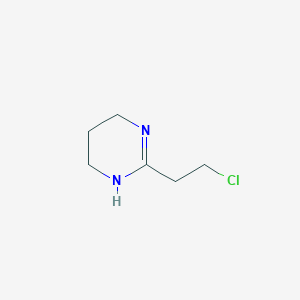
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine is a heterocyclic organic compound that contains a pyrimidine ring with a chloroethyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine typically involves the reaction of a suitable pyrimidine precursor with a chloroethylating agent. One common method is the reaction of 1,4,5,6-tetrahydropyrimidine with 2-chloroethanol in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also considered to minimize environmental impact and reduce production costs.
化学反应分析
Types of Reactions
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoethyl derivatives, while oxidation reactions can produce hydroxylated or carbonylated compounds.
科学研究应用
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine involves its interaction with molecular targets in biological systems. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential therapeutic effects. The exact pathways and targets are still under investigation, but the compound’s ability to modify biomolecules is a key aspect of its activity.
相似化合物的比较
Similar Compounds
2-(2-Chloroethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(2-Chloroethyl)imidazole: Contains an imidazole ring, offering different reactivity and biological properties.
2-(2-Chloroethyl)benzimidazole: Combines the chloroethyl group with a benzimidazole ring, used in various pharmaceutical applications.
Uniqueness
2-(2-Chloroethyl)-1,4,5,6-tetrahydropyrimidine is unique due to its specific ring structure and the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activity
属性
分子式 |
C6H11ClN2 |
|---|---|
分子量 |
146.62 g/mol |
IUPAC 名称 |
2-(2-chloroethyl)-1,4,5,6-tetrahydropyrimidine |
InChI |
InChI=1S/C6H11ClN2/c7-3-2-6-8-4-1-5-9-6/h1-5H2,(H,8,9) |
InChI 键 |
UGGHKXAINPRGAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(=NC1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



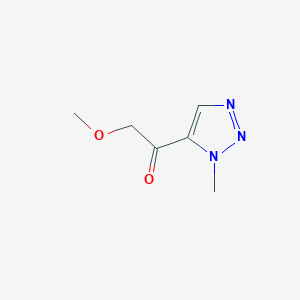
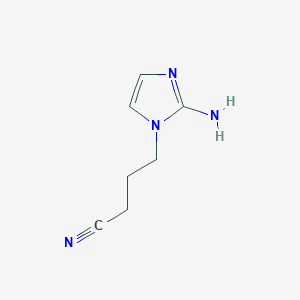


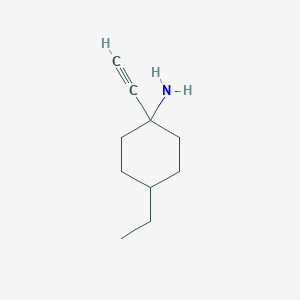
![2-{[1-(4-Propylphenyl)ethyl]amino}acetamide](/img/structure/B13181452.png)
![[(3-Fluoro-4-methylphenyl)methyl][(3-nitrophenyl)methyl]amine](/img/structure/B13181456.png)
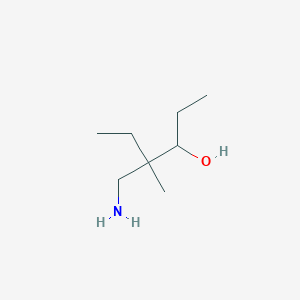
![2-[(4-Chlorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13181460.png)
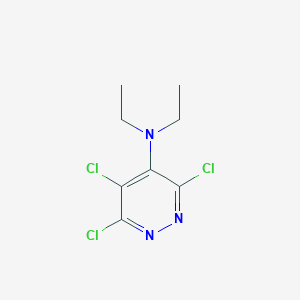

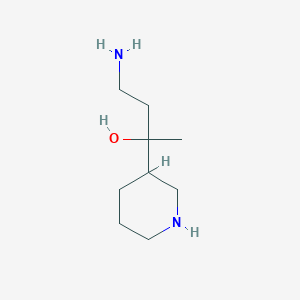
![8-(4-Bromophenyl)-6-azaspiro[3.4]octane](/img/structure/B13181479.png)
